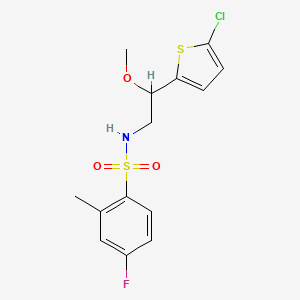

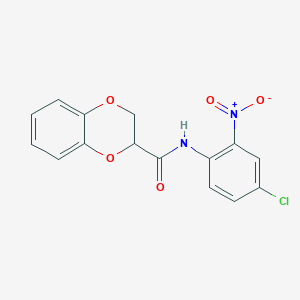

![molecular formula C21H22F3N3O2 B2364738 2-({1-[2-(trifluoromethyl)benzoyl]piperidin-4-yl}methyl)-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one CAS No. 2097859-87-3](/img/structure/B2364738.png)

2-({1-[2-(trifluoromethyl)benzoyl]piperidin-4-yl}methyl)-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the trifluoromethyl group could be introduced using a reagent like trifluoromethylbenzoyl chloride . The piperidinyl group could be formed through a cyclization reaction, and the cyclopenta[c]pyridazinone group could be formed through a condensation reaction .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The trifluoromethyl group is a strong electron-withdrawing group, which could influence the reactivity of the molecule. The piperidinyl group is a six-membered ring containing one nitrogen atom, which could participate in hydrogen bonding .Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on the specific conditions and reagents used. The trifluoromethyl group could potentially undergo substitution reactions, while the piperidinyl group could participate in reactions involving the nitrogen atom .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the trifluoromethyl group could increase the compound’s lipophilicity, which could influence its solubility and permeability .Applications De Recherche Scientifique

Suzuki–Miyaura Coupling

The Suzuki–Miyaura (SM) cross-coupling reaction is a powerful method for forming carbon–carbon bonds. It involves the coupling of organoboron compounds with electrophilic organic groups catalyzed by palladium. The trifluoromethyl group in our compound can serve as an excellent boron reagent in SM coupling reactions . Its mild reaction conditions and functional group tolerance make it valuable for synthesizing complex molecules.

Drug Potency Enhancement

A molecule containing a trifluoromethyl group attached to a tertiary stereogenic center has shown improved drug potency. By lowering the pKa of the cyclic carbamate through hydrogen bonding interactions with proteins, this modification enhances the inhibition of enzymes like reverse transcriptase .

B-Raf Kinase Inhibitors

In the quest for B-Raf kinase inhibitors, researchers have explored C-3 substituted N-(3-(pyrazolo[1,5-a]pyrimidin-7-yl)phenyl)-3-(trifluoromethyl)benzamides. These compounds exhibit potent binding to B-Raf kinase, making them promising candidates for cancer therapy .

Biological Activities of 1,3-Diazole Derivatives

The trifluoromethyl-substituted benzoyl moiety is part of the 1,3-diazole (imidazole) ring system. Imidazole derivatives have diverse biological activities, including antibacterial, antitumor, antioxidant, and antiviral properties. The trifluoromethyl group contributes to their pharmacological effects .

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-[[1-[2-(trifluoromethyl)benzoyl]piperidin-4-yl]methyl]-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22F3N3O2/c22-21(23,24)17-6-2-1-5-16(17)20(29)26-10-8-14(9-11-26)13-27-19(28)12-15-4-3-7-18(15)25-27/h1-2,5-6,12,14H,3-4,7-11,13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNVKUJKIYDQJIK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC(=O)N(N=C2C1)CC3CCN(CC3)C(=O)C4=CC=CC=C4C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22F3N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-({1-[2-(trifluoromethyl)benzoyl]piperidin-4-yl}methyl)-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[[4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]methyl]-2-methyl-1,3-thiazole](/img/structure/B2364655.png)

![N-(4-ethoxyphenyl)-3-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide](/img/structure/B2364657.png)

![N-(3-fluoro-4-methylphenyl)-1-[(3-nitrophenyl)methyl]-6-oxopyridine-3-carboxamide](/img/structure/B2364663.png)

![2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)-1-(pyrrolidin-1-yl)ethanone](/img/structure/B2364665.png)

![2-{1-[(tert-butoxy)carbonyl]-2,3-dihydro-1H-indol-6-yl}acetic acid](/img/structure/B2364668.png)

![3-(2-Chloro-4-methylphenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2364670.png)

![2-[[1-(4-Methylsulfanylbenzoyl)piperidin-4-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2364676.png)

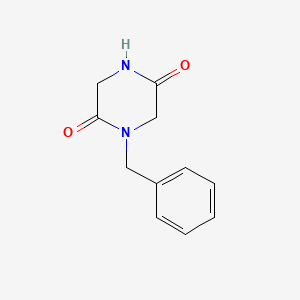

![2-{[1-(2-methoxyethyl)piperidin-4-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2364678.png)